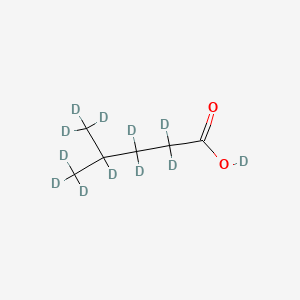

4-Methylpentanoic acid-D12

Description

Properties

IUPAC Name |

deuterio 2,2,3,3,4,5,5,5-octadeuterio-4-(trideuteriomethyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/i1D3,2D3,3D2,4D2,5D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKJLKRYENPLQH-BTXGSBRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylpentanoic acid-D12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical applications of 4-Methylpentanoic acid-D12. This deuterated internal standard is a crucial tool for the accurate quantification of 4-methylpentanoic acid in various biological and environmental matrices.

Core Chemical Properties

This compound, also known as isocaproic acid-D12, is a stable isotope-labeled derivative of 4-methylpentanoic acid. Its physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆D₁₂O₂ | [1][2][3][4] |

| Molecular Weight | 128.23 g/mol | [1][3][4] |

| CAS Number | 116287-57-1 | [2] |

| Appearance | Neat oil or liquid | [1][5] |

| Purity | ≥98% atom % D; ≥99% deuterated forms (d1-d12) | [1][6] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years | [2] |

Solubility

The solubility of this compound in various solvents is detailed in the following table, making it adaptable for a range of analytical methodologies.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 10 mg/ml | [2] |

| Dimethyl sulfoxide (DMSO) | 10 mg/ml | [2] |

| Ethanol | 10 mg/ml | [2] |

| Phosphate-buffered saline (PBS), pH 7.2 | 0.1 mg/ml | [2] |

Synthesis of this compound

While specific proprietary synthesis methods may vary between suppliers, a common approach for the synthesis of deuterated fatty acids involves the malonic ester synthesis followed by deuteration. The following is a representative protocol.

Experimental Protocol: Malonic Ester Synthesis and Deuteration

-

Alkylation of Diethyl Malonate: Diethyl malonate is reacted with a strong base, such as sodium ethoxide, to form an enolate. This enolate is then alkylated with a suitable deuterated alkyl halide, for example, 1-bromo-2-methylpropane-d9. This reaction is typically carried out in an anhydrous ethanol solvent under an inert atmosphere.

-

Hydrolysis: The resulting deuterated diethyl malonate derivative is then hydrolyzed to the corresponding dicarboxylic acid. This is achieved by refluxing with a strong acid, such as hydrochloric acid.

-

Decarboxylation: The deuterated dicarboxylic acid is subsequently heated to induce decarboxylation, yielding 4-Methylpentanoic acid with deuterium atoms at specific positions.

-

Perdeuteration (if required): For complete deuteration (D12), further H/D exchange reactions may be necessary. This can be achieved using methods like heating with D₂O in the presence of a catalyst (e.g., platinum on carbon).

-

Purification: The final product is purified using techniques such as distillation or column chromatography to achieve high isotopic and chemical purity.

Analytical Applications: Internal Standard in Mass Spectrometry

The primary application of this compound is as an internal standard for the quantification of endogenous 4-methylpentanoic acid in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)[2][7]. The stable isotope-labeled standard co-elutes with the analyte of interest but is distinguished by its higher mass, allowing for accurate correction of matrix effects and variations in sample preparation and instrument response.

Experimental Protocol: Quantification of 4-Methylpentanoic Acid using GC-MS

-

Sample Preparation:

-

To a known volume or weight of the biological sample (e.g., plasma, urine, cell lysate), add a precise amount of this compound internal standard solution.

-

Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate) to isolate the fatty acids.

-

Evaporate the organic solvent under a stream of nitrogen.

-

-

Derivatization:

-

To increase volatility for GC analysis, derivatize the extracted fatty acids. A common method is esterification to form methyl esters using a reagent like BF₃ in methanol.

-

Heat the sample with the derivatizing agent, then extract the resulting fatty acid methyl esters (FAMEs) with a non-polar solvent like hexane.

-

-

GC-MS Analysis:

-

Inject the hexane extract containing the FAMEs onto a GC column (e.g., a polar capillary column).

-

The GC will separate the FAMEs based on their boiling points and polarity.

-

The mass spectrometer will detect and quantify the ions corresponding to the methyl ester of 4-methylpentanoic acid and its deuterated internal standard.

-

-

Data Analysis:

-

Generate a calibration curve by analyzing standards containing known concentrations of 4-methylpentanoic acid and a fixed concentration of the D12-internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each standard and sample.

-

Determine the concentration of 4-methylpentanoic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Logical Relationship: Analyte and Internal Standard

The core principle of using a stable isotope-labeled internal standard is the assumption that the analyte and the standard behave identically during sample processing and analysis, with the only difference being their mass.

This technical guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, optimization of the described protocols may be necessary.

References

- 1. Documents download module [ec.europa.eu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biocompare.com [biocompare.com]

- 4. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reinforced lipids - Wikipedia [en.wikipedia.org]

- 6. larodan.com [larodan.com]

- 7. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Methylpentanoic acid-D12 (CAS: 116287-57-1) for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 4-Methylpentanoic acid-D12, a deuterated isotopologue of 4-methylpentanoic acid. This document is intended to serve as a core resource, detailing its chemical properties, applications in quantitative analysis, and its role within relevant biological pathways.

Core Compound Data

This compound is a stable, isotopically labeled form of 4-methylpentanoic acid, also known as isocaproic acid. The incorporation of twelve deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.[1][2]

| Property | Value | Source(s) |

| CAS Number | 116287-57-1 | [2] |

| IUPAC Name | Pentanoic-2,2,3,3,4,5,5,5-d8 acid-d, 4-(methyl-d3)- | [2] |

| Molecular Formula | C₆D₁₂O₂ | [2] |

| Molecular Weight | 128.23 g/mol | |

| Synonyms | 4-Methylvaleric Acid-D12, Isocaproic Acid-D12, Isohexanoic Acid-D12 | [2] |

| Physical State | Neat oil | [2] |

| Purity | Typically ≥98% isotopic enrichment | |

| Solubility | Soluble in organic solvents such as DMSO and ethanol. | [2] |

Application in Quantitative Analysis

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] Its utility stems from its chemical similarity to the analyte (4-methylpentanoic acid), ensuring similar behavior during sample preparation and analysis, while its mass difference allows for clear differentiation by the mass spectrometer.

General Experimental Workflow

The use of this compound as an internal standard typically follows a standardized workflow to ensure accurate and precise quantification of 4-methylpentanoic acid in biological matrices.

Experimental Protocols

While a specific, universally adopted protocol for this compound is not available in the public domain, the following sections outline representative methodologies for the analysis of short-chain fatty acids (SCFAs) using isotopically labeled internal standards. These can be adapted for the specific quantification of 4-methylpentanoic acid.

2.2.1. Sample Preparation and Extraction

-

Sample Collection: Collect biological samples (e.g., plasma, fecal matter, tissue homogenates) and store them at -80°C until analysis.

-

Internal Standard Spiking: Thaw samples on ice. To a known quantity of the sample, add a precise amount of this compound solution in a suitable solvent (e.g., methanol).

-

Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the SCFAs. A common method involves protein precipitation with a cold organic solvent (e.g., acetonitrile) followed by centrifugation.

2.2.2. Derivatization for GC-MS Analysis

For GC-MS analysis, derivatization is often necessary to increase the volatility of the carboxylic acids.

-

Derivatizing Agent: A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Reaction: The dried extract is reconstituted in the derivatizing agent and heated (e.g., at 60-80°C for 30-60 minutes) to form trimethylsilyl (TMS) esters.

2.2.3. LC-MS/MS Analysis

LC-MS/MS can often be performed without derivatization, offering a more direct analysis.

-

Chromatography:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., 0.1% formic acid), is employed.

-

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

-

Injection Volume: 1-10 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions from the precursor ion to a specific product ion are monitored for both the analyte and the deuterated internal standard.

-

| Parameter | GC-MS (Representative) | LC-MS/MS (Representative) |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Carrier Gas/Mobile Phase | Helium | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |

| Oven Program/Gradient | e.g., 60°C hold 2 min, ramp to 280°C at 10°C/min | e.g., 5% B to 95% B over 10 min |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Negative |

| MS Detection | Scan or Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

Note: Specific parameters should be optimized for the instrument and matrix being used.

Biological Significance and Signaling Pathways

4-Methylpentanoic acid belongs to the family of short-chain fatty acids (SCFAs), which are primarily produced by the gut microbiota through the fermentation of dietary fiber. SCFAs are increasingly recognized as crucial signaling molecules in host physiology, influencing metabolism, immunity, and gut health.[3]

G-Protein Coupled Receptor (GPCR) Signaling

SCFAs, including branched-chain fatty acids like 4-methylpentanoic acid, are known to activate G-protein coupled receptors, particularly GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[4][5] This activation triggers downstream signaling cascades that can modulate various cellular responses.

Histone Deacetylase (HDAC) Inhibition

Certain SCFAs are also known to act as inhibitors of histone deacetylases (HDACs).[6][7][8] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and generally transcriptional repression. By inhibiting HDACs, SCFAs can promote a more open chromatin state, thereby influencing gene expression.

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 4-Methylpentanoic acid | TargetMol [targetmol.com]

- 4. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Short-chain fatty acid inhibitors of histone deacetylases: promising anticancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Microbial short chain fatty acids: Effective histone deacetylase inhibitors in immune regulation (Review) | Semantic Scholar [semanticscholar.org]

Unveiling the Isotopic Signature: A Technical Guide to 4-Methylpentanoic Acid-D12

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the molecular properties and analysis of deuterated 4-Methylpentanoic acid. This document provides a comprehensive overview of the molecular weight of 4-Methylpentanoic acid-D12, alongside a detailed, hypothetical experimental protocol for its determination.

Core Data Summary

The introduction of deuterium in place of hydrogen atoms significantly alters the molecular weight of 4-Methylpentanoic acid. This isotopic substitution is a powerful tool in various research applications, including metabolic studies and pharmacokinetic analyses. The key quantitative data for both the standard and the fully deuterated form of 4-Methylpentanoic acid are summarized below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Methylpentanoic acid | C₆H₁₂O₂ | 116.16[1] |

| This compound | C₆D₁₂O₂ | 128.29 |

Note: The molecular weight for the deuterated compound was calculated using the atomic weights of Carbon (12.011 u), Oxygen (15.999 u), and Deuterium (2.014 u).

Hypothetical Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

This section outlines a standard methodology for the precise determination of the molecular weight of this compound utilizing High-Resolution Mass Spectrometry (HRMS).

Objective: To experimentally verify the molecular weight of this compound.

Materials and Methods:

-

Sample Preparation:

-

A 1 mg/mL stock solution of this compound is prepared in methanol.

-

A serial dilution is performed to obtain a final concentration of 1 µg/mL.

-

-

Instrumentation:

-

A high-resolution mass spectrometer (e.g., an Orbitrap or TOF mass analyzer) coupled with an electrospray ionization (ESI) source is used.

-

The ESI source is operated in negative ion mode to facilitate the deprotonation of the carboxylic acid group.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Capillary Voltage: 3.5 kV

-

Sheath Gas Flow Rate: 40 arbitrary units

-

Auxiliary Gas Flow Rate: 10 arbitrary units

-

Scan Range (m/z): 50 - 500

-

Resolution: 100,000 FWHM

-

-

Data Acquisition and Analysis:

-

The instrument is calibrated using a standard calibration mixture prior to sample analysis.

-

The sample is introduced into the mass spectrometer via direct infusion.

-

The resulting mass spectrum is analyzed to identify the deprotonated molecular ion peak [M-H]⁻.

-

The theoretical exact mass of the [M-H]⁻ ion of this compound is calculated and compared to the experimentally observed mass.

-

Visualizing the Workflow

The logical flow of the experimental protocol for determining the molecular weight of this compound is depicted in the following diagram.

This comprehensive guide provides the essential data and a robust, albeit hypothetical, procedural framework for professionals engaged in the study and application of isotopically labeled compounds. The provided information is intended to facilitate further research and development in this critical area of science.

References

An In-depth Technical Guide to the Applications of Deuterated 4-Methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core uses of deuterated 4-methylpentanoic acid, a valuable tool in modern research and pharmaceutical development. By replacing hydrogen atoms with their heavier, stable isotope deuterium, this molecule offers unique advantages for enhancing the precision of analytical measurements and for elucidating complex biological processes. This document details its primary applications, provides generalized experimental protocols, and illustrates key concepts with diagrams and data tables.

Introduction to Deuterated 4-Methylpentanoic Acid

Deuterated 4-methylpentanoic acid is a form of 4-methylpentanoic acid (also known as isocaproic acid) where one or more hydrogen atoms have been replaced by deuterium. This seemingly subtle modification has a profound impact on the molecule's properties, stemming from the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage[1]. This increased stability is the foundation for its principal applications.

The primary uses of deuterated 4-methylpentanoic acid can be categorized as:

-

Internal Standard: For accurate quantification in mass spectrometry-based analyses.

-

Metabolic Tracer: To follow the fate of 4-methylpentanoic acid or related molecules in biological systems.

-

Pharmacokinetic Modulator: To strategically slow down the metabolism of drug candidates.

Core Applications in Detail

Internal Standard in Quantitative Mass Spectrometry (LC-MS/GC-MS)

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), deuterated analogues are considered the gold standard for internal standards[2][3]. They are used to correct for variations that can occur during sample preparation, as well as fluctuations in the instrument's performance. Because the deuterated standard is chemically almost identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer's source[4]. This allows for highly accurate and precise quantification, even in complex biological matrices like plasma or urine[5].

The workflow for using deuterated 4-methylpentanoic acid as an internal standard is straightforward. A known amount of the deuterated standard is added to each sample at the beginning of the sample preparation process. The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the analyte's concentration. This ratiometric approach effectively cancels out variability.

Metabolic Tracer in Pharmacokinetic and Metabolomic Studies

Stable isotope tracing is a powerful technique to map metabolic pathways and quantify the flux of metabolites through these pathways[6][7][8]. Deuterated 4-methylpentanoic acid can be introduced into a biological system (e.g., cell culture or an animal model) as a tracer. By tracking the incorporation of deuterium into downstream metabolites using mass spectrometry, researchers can elucidate the metabolic fate of the parent molecule[9].

This approach provides invaluable insights into:

-

The activity of specific metabolic pathways[10].

-

How diseases or drug treatments alter metabolism.

-

The biosynthesis of complex molecules.

Pharmacokinetic Modulator

The Kinetic Isotope Effect can be strategically employed to improve the pharmacokinetic properties of a drug[11][12]. If a drug molecule contains a 4-methylpentanoyl group and metabolism at this site leads to rapid clearance or the formation of toxic metabolites, replacing hydrogen with deuterium at the metabolically vulnerable position can slow down this process[1].

Potential benefits of this "deuterium switch" approach include:

-

Increased drug half-life , potentially allowing for less frequent dosing[13].

-

Reduced formation of toxic metabolites , leading to an improved safety profile.

-

Altered metabolic pathways , which can sometimes be beneficial[11].

Experimental Protocols

The following are generalized protocols. Researchers should optimize these based on their specific experimental setup and analytical instrumentation.

Protocol 1: Use as an Internal Standard for LC-MS Quantification

1. Materials and Reagents:

-

Deuterated 4-methylpentanoic acid (internal standard, IS)

-

Non-deuterated 4-methylpentanoic acid (analyte)

-

Biological matrix (e.g., plasma, urine)

-

LC-MS grade solvents (e.g., acetonitrile, methanol, water)

-

Formic acid (or other appropriate mobile phase modifier)

-

Sample preparation consumables (e.g., protein precipitation plates, solid-phase extraction cartridges)

2. Methodology:

-

Prepare a stock solution of the deuterated internal standard in a suitable organic solvent (e.g., methanol).

-

Prepare calibration standards by spiking known concentrations of the analyte into the biological matrix.

-

Add a fixed concentration of the internal standard stock solution to all samples, calibration standards, and quality control samples at the very beginning of the sample preparation process.

-

Perform sample extraction. This could be a protein precipitation (e.g., by adding cold acetonitrile), liquid-liquid extraction, or solid-phase extraction.

-

Evaporate the solvent and reconstitute the extract in the initial mobile phase.

-

Inject the samples into the LC-MS/MS system.

-

Analyze the data by calculating the peak area ratio of the analyte to the internal standard and plotting this ratio against the analyte concentration for the calibration standards to generate a calibration curve.

| Parameter | Typical Setting |

| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 1 - 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| MS/MS Transitions | Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard. |

Table 1: Illustrative LC-MS/MS parameters for the analysis of 4-methylpentanoic acid.

Protocol 2: General Workflow for a Stable Isotope Tracing Experiment

1. Materials and Reagents:

-

Deuterated 4-methylpentanoic acid

-

Cell culture medium appropriate for the cell line being studied

-

Adherent or suspension cells

-

Phosphate-buffered saline (PBS)

-

Cold extraction solvent (e.g., 80% methanol)

-

Cell scraper (for adherent cells)

2. Methodology:

-

Culture cells to the desired confluency or density.

-

Replace the standard medium with a medium containing a known concentration of deuterated 4-methylpentanoic acid.

-

Incubate the cells for a specific period to allow for the uptake and metabolism of the tracer.

-

Quench metabolism rapidly by washing the cells with ice-cold PBS.

-

Extract the intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells (if adherent).

-

Centrifuge the cell extract to pellet cellular debris and collect the supernatant containing the metabolites.

-

Analyze the extract using high-resolution LC-MS to identify and quantify the mass isotopologues of downstream metabolites.

-

Analyze the data to determine the extent of deuterium incorporation into various metabolites, providing insights into pathway activity.

Data Presentation

The use of a deuterated internal standard significantly improves the quality of quantitative data. The table below provides an illustrative example of the impact on precision and accuracy.

| Measurement | Without Internal Standard | With Deuterated Internal Standard |

| Mean Measured Concentration (µM) | 11.2 | 10.1 |

| Standard Deviation (µM) | 1.8 | 0.4 |

| Coefficient of Variation (%CV) | 16.1% | 4.0% |

| Accuracy (% of theoretical) | 112% | 101% |

Table 2: Illustrative data demonstrating the improvement in analytical performance when using a deuterated internal standard for a theoretical sample concentration of 10 µM.

Synthesis of Deuterated 4-Methylpentanoic Acid

While commercially available, understanding the synthesis of deuterated 4-methylpentanoic acid is valuable for researchers. A common approach involves using deuterated starting materials. For example, a Grignard reaction with a deuterated reagent can be employed.

Conclusion

Deuterated 4-methylpentanoic acid is a versatile and powerful tool for researchers in the pharmaceutical and life sciences. Its application as an internal standard is crucial for achieving high-quality, reliable quantitative data in bioanalysis. Furthermore, its use as a metabolic tracer and a potential modulator of drug metabolism opens up numerous avenues for research in pharmacokinetics, drug discovery, and systems biology. As analytical technologies continue to advance, the utility of such stable isotope-labeled compounds is set to expand, further enabling scientific discovery.

References

- 1. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]

- 2. scispace.com [scispace.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. youtube.com [youtube.com]

- 5. lcms.cz [lcms.cz]

- 6. Metabolite profiling and stable isotope tracing in sorted subpopulations of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 10. masspec.scripps.edu [masspec.scripps.edu]

- 11. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of 4-Methylpentanoic Acid-D12

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of stability and storage for 4-Methylpentanoic acid-D12 (Isocaproic acid-D12), an isotopically labeled internal standard crucial for quantitative analysis in various research and development settings. Ensuring the integrity of this compound is paramount for generating accurate and reproducible data. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Principles of Stability for Deuterated Compounds

The stability of an isotopically labeled compound like this compound is governed by two primary factors: its inherent chemical stability, which mirrors its unlabeled counterpart, and its isotopic stability, which relates to the potential for deuterium-hydrogen (D-H) exchange. The fundamental principle is that the isotopic label should not significantly alter the chemical reactivity or toxicity of the molecule. Therefore, safety and handling precautions should be based on the properties of the unlabeled 4-methylpentanoic acid.

Recommended Storage Conditions

Proper storage is the first line of defense in maintaining the integrity of this compound. The following table summarizes the recommended storage conditions from various suppliers.

| Supplier | Form | Recommended Storage Temperature | Stated Stability |

| Cayman Chemical | Neat Oil | -20°C | ≥ 4 years |

| CDN Isotopes | Neat Oil | Room Temperature | Stable for at least 3 years; re-analysis recommended after this period. |

| MedchemExpress | Neat Oil | -20°C | 3 years |

| MedchemExpress | In Solvent | -80°C | 6 months |

| MedchemExpress | In Solvent | -20°C | 1 month |

General Storage Recommendations:

-

As a neat oil: For long-term storage, -20°C is the most commonly recommended temperature to minimize any potential for degradation.

-

In solution: If the compound is dissolved in a solvent, storage at -80°C is preferable to slow down any potential solvent-mediated degradation or D-H exchange. Short-term storage at -20°C is also acceptable.

-

Protection from moisture: Deuterated compounds should be protected from moisture to prevent D-H exchange. Storage in a desiccator is advisable, especially for solid forms of deuterated compounds.

-

Inert atmosphere: For long-term storage, particularly of solutions, flushing the vial with an inert gas like argon or nitrogen can help prevent oxidation.

Potential Degradation Pathways

The primary stability concerns for this compound are chemical degradation and isotopic exchange.

Chemical Degradation:

-

Oxidation: As with many organic molecules, oxidation can be a degradation pathway.

-

Incompatibility: The unlabeled compound, 4-methylpentanoic acid, is incompatible with strong bases and strong oxidizing agents.

Isotopic (Deuterium) Exchange:

-

pH-catalyzed exchange: Deuterium atoms on carbon atoms (C-D bonds) are generally stable. However, they can be susceptible to exchange under strongly acidic or basic conditions, especially at elevated temperatures. The rate of hydrogen-deuterium exchange for carboxylic acids is often at its minimum between pH 2 and 3.

-

Back-exchange: This occurs when deuterium atoms are replaced by protons from the analytical mobile phase or sample diluent. This is a significant concern for labile deuterium atoms.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.

General Protocol for a Forced Degradation Study

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

1. Materials:

-

This compound

-

High-purity solvents (e.g., acetonitrile, methanol)

-

Buffer solutions: pH 2, 4, 7, 9, and 12

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

Calibrated pH meter

-

HPLC-UV/MS system

-

Photostability chamber

2. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

3. Stress Conditions:

-

Acidic Hydrolysis:

-

To an aliquot of the stock solution, add 0.1 M HCl to achieve a final concentration of approximately 50-100 µg/mL.

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw a sample, neutralize it, and store at -20°C until analysis.

-

-

Basic Hydrolysis:

-

To an aliquot of the stock solution, add 0.1 M NaOH to achieve a final concentration of approximately 50-100 µg/mL.

-

Follow the incubation and sampling procedure as described for acidic hydrolysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add 3% H₂O₂ to achieve a final concentration of approximately 50-100 µg/mL.

-

Incubate at room temperature for a defined period, protected from light.

-

Withdraw samples at specified time points and store at -20°C until analysis.

-

-

Thermal Degradation:

-

Place a sample of the neat oil or a solution in a temperature-controlled oven (e.g., 60°C).

-

Withdraw samples at specified time points and store appropriately until analysis.

-

-

Photostability:

-

Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Analyze the exposed and control samples.

-

4. Analysis:

-

Analyze the stressed samples using a validated stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent this compound from all potential degradation products.

-

Mass spectrometry is crucial for monitoring the isotopic purity and identifying any loss of the deuterium label.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the stability assessment of this compound.

Caption: Workflow for Stability Assessment of this compound.

This comprehensive approach to understanding and managing the stability of this compound will ensure its reliability as an internal standard, thereby contributing to the overall quality and integrity of research and drug development programs.

Isocaproic Acid-d12: A Technical Guide for Researchers in Drug Development and Metabolomics

Introduction: In the landscape of modern analytical research, the pursuit of precision and accuracy is paramount. For scientists and drug development professionals utilizing mass spectrometry-based quantification, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for mitigating analytical variability. Among these, deuterated compounds have emerged as a cost-effective and reliable choice. This technical guide provides an in-depth exploration of the applications of isocaproic acid-d12, a deuterated analog of the branched-chain fatty acid, isocaproic acid. This guide will detail its core applications, provide experimental protocols, present quantitative performance data, and visualize key workflows and metabolic pathways.

Core Application: Internal Standard in Mass Spectrometry

Isocaproic acid-d12 serves primarily as an internal standard for the quantitative analysis of isocaproic acid and other structurally related short-chain fatty acids (SCFAs) by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fundamental principle behind its use lies in its chemical similarity to the analyte of interest. Being nearly identical in chemical and physical properties, isocaproic acid-d12 co-elutes with the non-labeled isocaproic acid during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. By adding a known concentration of isocaproic acid-d12 to each sample, variations in sample preparation, injection volume, and instrument response can be normalized, leading to highly accurate and precise quantification of the target analyte.

Experimental Protocols

The following is a detailed methodology for the quantification of short-chain fatty acids, including isocaproic acid, in biological matrices using a deuterated internal standard like isocaproic acid-d12. This protocol is adapted from validated methods for SCFA analysis.[1][2]

Sample Preparation (Human Plasma/Serum)

-

Thawing and Spiking: Thaw frozen plasma or serum samples on ice. To a 100 µL aliquot of the sample, add 10 µL of a working solution of isocaproic acid-d12 (concentration to be optimized based on expected analyte levels, e.g., 1 µg/mL in methanol). Vortex for 10 seconds.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample to precipitate proteins. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Derivatization (Optional but Recommended for LC-MS):

-

To enhance chromatographic retention and ionization efficiency, derivatization is often employed. A common method involves the use of 3-nitrophenylhydrazine (3-NPH).

-

Dry the supernatant under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 50 µL of a solution containing 10 mg/mL 3-NPH and 6 mg/mL N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in 50% aqueous methanol.

-

Incubate at 40°C for 30 minutes.

-

After incubation, add 950 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to the sample.

-

-

Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

-

Transfer for Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating derivatized SCFAs.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start at 5% B, ramp up to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode for derivatized SCFAs.

-

Ionization Source: Electrospray ionization (ESI).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Isocaproic Acid (derivatized): Precursor ion (Q1) -> Product ion (Q3) - Specific m/z values will depend on the derivatizing agent used.

-

Isocaproic Acid-d12 (derivatized): Precursor ion (Q1) -> Product ion (Q3) - The precursor ion will have a mass shift corresponding to the 12 deuterium atoms.

-

Quantitative Data Presentation

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of short-chain fatty acids using deuterated internal standards. The data is representative of the expected performance when using isocaproic acid-d12 as an internal standard for isocaproic acid.

Table 1: Method Performance for Short-Chain Fatty Acid Quantification [1][3]

| Analyte | Linearity Range (µM) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) |

| Acetate | 0.1 - 1000 | > 0.998 | 0.003 | 0.01 |

| Propionate | 0.1 - 1000 | > 0.998 | 0.001 | 0.005 |

| Isobutyrate | 0.1 - 1000 | > 0.999 | 0.001 | 0.005 |

| Butyrate | 0.1 - 1000 | > 0.999 | 0.001 | 0.005 |

| Isovalerate | 0.1 - 1000 | > 0.998 | 0.001 | 0.005 |

| Valerate | 0.1 - 1000 | > 0.998 | 0.001 | 0.005 |

| Isocaproic Acid | 0.1 - 1000 | > 0.998 | 0.001 | 0.005 |

Table 2: Precision and Accuracy of the Method [1][3]

| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Isocaproic Acid | Low QC (0.5 µM) | < 10% | < 15% | 90 - 110% |

| Mid QC (50 µM) | < 8% | < 12% | 92 - 108% | |

| High QC (800 µM) | < 5% | < 10% | 95 - 105% |

Mandatory Visualizations

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

Application as a Metabolic Tracer

Beyond its use as an internal standard, isocaproic acid-d12 has potential applications as a metabolic tracer to investigate pathways involving branched-chain amino acid (BCAA) catabolism. Isocaproic acid is a key metabolite in the breakdown of leucine, an essential amino acid. By introducing isocaproic acid-d12 into a biological system (e.g., cell culture or in vivo model), researchers can trace the metabolic fate of the deuterated label through downstream pathways. This allows for the measurement of metabolic flux and the identification of key enzymatic steps and potential metabolic bottlenecks.

Branched-Chain Amino Acid Catabolism Pathway

The diagram below illustrates the catabolic pathway of the BCAA leucine, highlighting the position of isocaproic acid.

Caption: Leucine catabolism pathway showing the position of isocaproic acid.

By administering isocaproic acid-d12 as a tracer, the incorporation of deuterium can be tracked into downstream metabolites such as isovaleryl-CoA and ultimately acetyl-CoA and acetoacetate. This would enable the quantitative assessment of the flux through this specific segment of BCAA metabolism under various physiological or pathological conditions.

References

- 1. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards | MDPI [mdpi.com]

- 2. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety and Toxicological Profile of 4-Methylpentanoic Acid-D12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicological information for 4-Methylpentanoic acid-D12 (CAS No. 116287-57-1). The information is compiled from available Safety Data Sheets (SDS) and toxicological data for the non-deuterated analogue, 4-methylpentanoic acid (isocaproic acid), to provide a thorough understanding for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

This compound is the deuterated form of 4-methylpentanoic acid. Below are its key identification and physical characteristics.

| Property | Value |

| Synonyms | 4-(methyl-d3)-pentanoic-2,2,3,3,4,5,5,5-d8 acid-d, FA 6:0-d12, Isohexoic Acid-d12, 4-Methylvaleric Acid-d12, Isobutylacetic Acid-d12, Isocaproic Acid-d12[1] |

| CAS Number | 116287-57-1[1] |

| Molecular Formula | C₆D₁₂O₂ |

| Molecular Weight | 128.23 g/mol |

| Appearance | Neat oil |

| Boiling Point | 199-201 °C (for non-deuterated form)[2] |

| Density | 0.923 g/cm³ at 25 °C (for non-deuterated form)[2] |

| Flash Point | 97.2 °C (for non-deuterated form)[3] |

| Solubility | Insoluble in water (for non-deuterated form)[3] |

| Stability | Stable under recommended storage conditions.[3] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity (Dermal) | 3 | H311: Toxic in contact with skin[1] |

| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage[1] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1] |

Signal Word: Danger[1]

Hazard Pictograms:

-

(GHS06)

-

(GHS05)

It is important to note that while one Safety Data Sheet mentions "No irritant effect" on the skin under the primary irritant effect section, the official GHS classification clearly indicates that the substance causes severe skin burns and is corrosive.[1] For safety purposes, the GHS classification should be strictly followed.

Toxicological Data

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 2050 mg/kg | [3] |

| LD₅₀ | Rabbit | Dermal | 1050 µL/kg | [3][4] |

| LD₅₀ | Rat | Dermal | > 2000 mg/kg | [2] |

Experimental Protocols

The hazard classifications are determined by standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test provides information on health hazards likely to arise from a short-term dermal exposure to a substance.

Methodology:

-

Animal Model: Adult rats, typically of a single sex (females are often preferred), are used. The animals should be healthy and have intact skin.

-

Preparation: The day before the test, the fur is removed from the dorsal/flank area of the animal (approximately 10% of the body surface area).

-

Dose Administration: The test substance is applied uniformly over the shaved area. For liquids, the dose is typically applied as is.

-

Exposure: The test substance is held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

-

Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Body weight is recorded weekly.

-

Endpoint: The LD₅₀ (the dose estimated to cause mortality in 50% of the test animals) is determined. A gross necropsy of all animals is performed at the end of the study.

Skin Corrosion/Irritation (Based on OECD Guideline 404)

This test is designed to assess the potential of a substance to cause irreversible skin damage.

Methodology:

-

Animal Model: The albino rabbit is the preferred species.

-

Application: A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of shaved skin (approximately 6 cm²).

-

Exposure: The substance is covered with a gauze patch and held in place for up to a 4-hour exposure period.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at graded intervals after patch removal. Observations are made for up to 14 days.

-

Endpoint: The substance is classified as corrosive if it causes full-thickness destruction of skin tissue or as an irritant based on the severity and reversibility of the observed skin reactions. For 4-methylpentanoic acid, it is classified as corrosive after a 1 to 4-hour exposure.[2]

Biological Signaling and Workflow Diagrams

Hazard Assessment Workflow

The following diagram illustrates a typical workflow for assessing the dermal hazards of a chemical substance according to OECD guidelines.

Potential Signaling Pathway Involvement

Branched-chain fatty acids, such as 4-methylpentanoic acid, are known to be involved in lipid metabolism. They can act as ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptor alpha (PPARα) and can influence the activity of transcription factors such as Sterol Regulatory Element-Binding Protein 1 (SREBP-1). The following diagram illustrates a plausible signaling pathway.

Handling and Safety Precautions

Given the hazardous nature of this compound, strict safety measures are required during handling.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Do not breathe dust or mists. Wash thoroughly after handling. Take off immediately all contaminated clothing and wash it before reuse.

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting.

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

-

Storage: Keep the container tightly sealed. Store in a cool, dry place.

Conclusion

This compound is a hazardous chemical classified as toxic in contact with skin and capable of causing severe skin burns and eye damage. All handling should be performed with appropriate personal protective equipment and engineering controls in a laboratory setting. While specific toxicological data for the deuterated compound is limited, information from its non-deuterated analogue, 4-methylpentanoic acid, provides valuable insight into its toxicological profile. As a branched-chain fatty acid, it may also play a role in modulating lipid metabolism through pathways involving PPARα and SREBP-1. Researchers and drug development professionals should exercise caution and adhere to all safety guidelines when working with this compound.

References

Technical Guide: 4-Methylpentanoic Acid-D12 for Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylpentanoic acid-D12, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based analyses. Below, you will find its key specifications, detailed experimental protocols for its application, and a visual representation of a typical analytical workflow.

Data Presentation: Certificate of Analysis Summary

This compound is a stable, isotopically labeled analog of 4-methylpentanoic acid, designed for use as an internal standard in quantitative analyses, particularly with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2][3][4][5]. The following tables summarize the typical quantitative data found in a Certificate of Analysis.

Table 1: General Properties and Specifications

| Property | Specification |

| Chemical Formula | C₆D₁₂O₂ |

| Molecular Weight | 128.23 g/mol [4][6][7][8][9] |

| Physical State | Neat Oil / Liquid[4][6][8][10] |

| Purity | ≥98% |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₁₂)[4][6] |

| Storage Conditions | Room temperature or -20°C[4][6][7] |

| Stability | ≥ 4 years under appropriate storage conditions[6] |

Table 2: Chemical Identifiers

| Identifier | Value |

| CAS Number | 116287-57-1[1][6] |

| Synonyms | Isohexoic Acid-d12, 4-Methylvaleric Acid-d12, Isocaproic Acid-d12[1][6] |

Experimental Protocols

The primary application of this compound is as an internal standard to correct for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of quantification[10][11]. Below are detailed methodologies for its use in the quantitative analysis of short-chain fatty acids (SCFAs) in biological matrices.

Protocol 1: GC-MS Analysis of Short-Chain Fatty Acids (Derivatization-Free)

This protocol is adapted for the analysis of SCFAs in various biological samples like plasma, feces, and tissue homogenates.

1. Sample Preparation and Extraction:

-

Weigh approximately 30 mg of a tissue sample or pipette 30 µL of plasma into a microcentrifuge tube.

-

Add a known concentration of this compound internal standard solution in ethanol. The concentration should be within the expected range of the analyte.

-

Add 293.75 µL of ethanol to the sample.

-

Vortex thoroughly to ensure proper mixing and protein precipitation.

-

Centrifuge the sample to pellet the precipitate.

-

Transfer the supernatant to a new tube.

-

Concentrate the extract using a vacuum centrifuge.

2. Sample Acidification:

-

To ensure the SCFAs are in their volatile acidic form for GC analysis, reconstitute the dried extract in 0.6 M succinic acid.

3. GC-MS Instrumental Analysis:

-

Injection: Inject a small volume (e.g., 1-2 µL) of the acidified sample into the GC-MS system.

-

Gas Chromatograph (GC) Conditions:

-

Column: Use a polar capillary column suitable for fatty acid analysis (e.g., a polyethylene glycol column).

-

Carrier Gas: Helium.

-

Oven Program: Implement a temperature gradient to separate the SCFAs.

-

Injection Mode: Splitless.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for 4-methylpentanoic acid and this compound.

-

4. Data Analysis and Quantification:

-

Integrate the peak areas for both the native analyte (4-methylpentanoic acid) and the deuterated internal standard (this compound).

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Prepare a calibration curve by analyzing a series of standards with known concentrations of the analyte and a constant concentration of the internal standard.

-

Plot the response ratio against the analyte concentration to generate the calibration curve.

-

Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.

Protocol 2: LC-MS/MS Analysis of Short-Chain Fatty Acids (with Derivatization)

This method is suitable for sensitive quantification and involves derivatization to improve chromatographic retention and ionization efficiency.

1. Sample Preparation and Extraction:

-

Homogenize fecal or tissue samples in a suitable solvent like 70% isopropanol.

-

Centrifuge the homogenate and collect the clear supernatant.

2. Addition of Internal Standard:

-

To a known volume of the supernatant (e.g., 50 µL), add an equal volume of an aqueous solution containing a known concentration of this compound.

3. Derivatization:

-

Add 20 µL of 200 mM 3-nitrophenylhydrazine hydrochloride (3-NPH) and 20 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

-

Mix and incubate at 40°C for 30 minutes to allow the derivatization reaction to complete.

-

Stop the reaction by adding a small volume of formic acid.

4. LC-MS/MS Instrumental Analysis:

-

Liquid Chromatograph (LC) Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Flow Rate: A typical flow rate would be around 500 µL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. Set up transitions for both the derivatized analyte and the derivatized internal standard.

-

5. Data Analysis and Quantification:

-

The data analysis process is similar to the GC-MS protocol. Calculate the ratio of the peak area of the derivatized analyte to the peak area of the derivatized internal standard.

-

Use a calibration curve prepared with derivatized standards to quantify the analyte in the samples.

Mandatory Visualization

The following diagrams illustrate the logical workflow of a quantitative analysis using an internal standard and a typical signaling pathway where short-chain fatty acids like 4-methylpentanoic acid may be involved.

Caption: Workflow for quantitative analysis using an internal standard.

Caption: Simplified signaling pathways of short-chain fatty acids.

References

- 1. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards | MDPI [mdpi.com]

- 2. lipidmaps.org [lipidmaps.org]

- 3. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

Methodological & Application

Application Notes and Protocols for 4-Methylpentanoic acid-D12 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpentanoic acid-D12 is the deuterated form of 4-methylpentanoic acid, also known as isocaproic acid. It is a branched-chain fatty acid and a short-chain fatty acid (SCFA) metabolite.[1][2] Due to its structural similarity to the endogenous analyte and its distinct mass difference, this compound is an ideal internal standard for quantitative analysis using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is crucial for correcting for variations during sample preparation and analysis, thereby enhancing the accuracy and precision of quantification.

Applications

This compound is primarily utilized as an internal standard in the quantitative analysis of 4-methylpentanoic acid and other structurally related branched-chain fatty acids in various biological matrices, including but not limited to:

-

Metabolomics Research: To study the role of branched-chain fatty acids in metabolic pathways and their association with various physiological and pathological states.

-

Microbiome Research: To quantify microbial metabolites, as 4-methylpentanoic acid is a product of gut microbiota.

-

Drug Development: In pharmacokinetic and pharmacodynamic studies where the analyte of interest is structurally similar to 4-methylpentanoic acid.

-

Food and Beverage Analysis: For the quantification of 4-methylpentanoic acid in products like wine and other fermented beverages.[3]

Quantitative Data

The following tables summarize the typical quantitative performance data for the analysis of 4-methylpentanoic acid using analytical methods incorporating a deuterated internal standard. The data presented is a composite from methodologies for short-chain and branched-chain fatty acids and should be considered as a guideline. Actual performance may vary based on the specific matrix, instrumentation, and experimental conditions.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

| Parameter | Typical Value | Notes |

| Linearity (R²) | > 0.99 | Over a concentration range of 0.1 to 100 µg/mL. |

| Limit of Detection (LOD) | 0.4 - 2.4 ng/L | In wine samples, following derivatization.[3] |

| Limit of Quantification (LOQ) | 1.0 - 5.0 ng/L | In wine samples, following derivatization. |

| Accuracy (% Recovery) | 90 - 110% | Matrix-dependent, may require optimization. |

| Precision (%RSD) | < 10% | For both intra- and inter-day precision.[3] |

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data

| Parameter | Typical Value | Notes |

| Linearity (R²) | > 0.99 | Over a concentration range of 0.01 to 25 µg/mL. |

| Limit of Detection (LOD) | 1.0 - 4.0 nM | For standard fatty acids after derivatization.[4] |

| Limit of Quantification (LOQ) | 5.0 - 10.0 nM | For standard fatty acids after derivatization. |

| Accuracy (% Recovery) | 95 - 105% | Dependent on extraction efficiency and derivatization. |

| Precision (%RSD) | < 15% | For complex biological matrices. |

Experimental Protocols

Protocol 1: Quantification of 4-Methylpentanoic Acid in Biological Fluids by GC-MS

This protocol describes the analysis of 4-methylpentanoic acid in samples such as plasma, serum, or urine using GC-MS with this compound as an internal standard. Derivatization is often required to increase the volatility of the analyte.

1. Materials and Reagents:

-

4-Methylpentanoic acid standard

-

This compound internal standard

-

Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% TBDMSCl, or pentafluorobenzyl bromide)

-

Organic solvents (e.g., hexane, ethyl acetate, methanol)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

2. Sample Preparation:

-

Thaw biological fluid samples on ice.

-

To 100 µL of sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Acidify the sample by adding 10 µL of 6M HCl.

-

Perform liquid-liquid extraction by adding 500 µL of hexane, vortex for 2 minutes, and centrifuge at 3000 x g for 10 minutes.

-

Transfer the upper organic layer to a clean microcentrifuge tube.

-

Repeat the extraction step and combine the organic layers.

-

Dry the pooled organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

3. Derivatization:

-

To the dried extract, add 50 µL of the derivatization agent (e.g., MTBSTFA with 1% TBDMSCl).

-

Seal the vial and heat at 60°C for 30 minutes.

-

Cool to room temperature before GC-MS analysis.

4. GC-MS Instrumental Parameters:

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp to 150°C at 10°C/min

-

Ramp to 280°C at 25°C/min, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitor characteristic ions for the derivatized 4-methylpentanoic acid and this compound.

-

5. Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the response ratio against the concentration of the prepared standards.

-

Determine the concentration of the analyte in the samples from the calibration curve.

Protocol 2: Quantification of 4-Methylpentanoic Acid in Biological Samples by LC-MS/MS

This protocol is suitable for the analysis of 4-methylpentanoic acid in various biological matrices. Derivatization can be employed to enhance ionization efficiency and chromatographic retention.

1. Materials and Reagents:

-

4-Methylpentanoic acid standard

-

This compound internal standard

-

Derivatization agent (optional, e.g., 3-nitrophenylhydrazine hydrochloride (3-NPH) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC))

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Ultrapure water

2. Sample Preparation (with Derivatization):

-

Homogenize solid samples (e.g., tissue, feces) in a suitable buffer.

-

To 50 µL of sample homogenate or liquid sample, add 10 µL of this compound internal standard solution.

-

Precipitate proteins by adding 200 µL of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue in 50 µL of a water/acetonitrile mixture (50:50, v/v).

-

Add 20 µL of 200 mM 3-NPH in methanol and 20 µL of 120 mM EDC in methanol.

-

Incubate at 40°C for 30 minutes.

-

Quench the reaction by adding 10 µL of 0.1% formic acid.

-

Dilute the sample with the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Parameters:

-

Liquid Chromatograph: Agilent 1290 Infinity II or equivalent

-

Mass Spectrometer: Agilent 6495C Triple Quadrupole or equivalent

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Ion Source: Electrospray Ionization (ESI), positive mode

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Optimize and monitor specific precursor-product ion transitions for the derivatized analyte and internal standard.

-

4. Data Analysis:

-

Follow the same data analysis procedure as described in the GC-MS protocol, using the peak areas from the MRM chromatograms.

Visualizations

References

- 1. 4-Methylpentanoic acid | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Quantitative Analysis of 4-Methylpentanoic Acid using 4-Methylpentanoic Acid-D12 as an Internal Standard by LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpentanoic acid, also known as isocaproic acid, is a short-chain fatty acid (SCFA) and an endogenous metabolite found in various biological systems.[1][2][3][4] It is a metabolite of 20 alpha-hydroxycholesterol and plays a role in lipid metabolism.[1][2] The accurate quantification of SCFAs in biological matrices is crucial for understanding their role in health and disease, including gut health, metabolic disorders, and neurological conditions.[2][5][6]

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the sensitive and specific quantification of small molecules like 4-methylpentanoic acid.[6][7] However, the analysis of underivatized SCFAs by LC-MS can be challenging due to their high polarity, which results in poor retention on conventional reversed-phase columns, and their volatility, which can lead to variability.[6][8][9]

To overcome these challenges and ensure high accuracy and precision, stable isotope-labeled internal standards are employed in a technique called isotope dilution mass spectrometry.[10] 4-Methylpentanoic acid-D12 is a deuterated analog of 4-methylpentanoic acid and serves as an ideal internal standard for its quantification.[11] It exhibits nearly identical chemical and physical properties to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This allows for the correction of matrix effects and variations in sample handling, leading to reliable and reproducible quantitative results.[12]

This document provides a detailed protocol for the LC-MS/MS analysis of 4-methylpentanoic acid in biological samples using this compound as an internal standard.

Principle of Isotope Dilution LC-MS/MS

The core of this analytical approach is the addition of a known quantity of the stable isotope-labeled internal standard (this compound) to each sample at the beginning of the workflow. The internal standard co-elutes with the endogenous analyte (4-methylpentanoic acid) during liquid chromatography. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then plotted against the concentration of the standards to generate a calibration curve, which is used to determine the concentration of the analyte in unknown samples. This ratiometric approach effectively normalizes for any analyte loss during sample processing and compensates for ion suppression or enhancement effects in the mass spectrometer.

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocol

This protocol describes the quantification of 4-methylpentanoic acid in human serum. The method involves protein precipitation, derivatization with 3-nitrophenylhydrazine (3-NPH) to enhance chromatographic retention and ionization efficiency, followed by LC-MS/MS analysis.[8][13][14]

Materials and Reagents

-

4-Methylpentanoic acid (≥98% purity)

-

This compound (≥99% deuterated forms)[11]

-

3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Pyridine

-

Formic acid (LC-MS grade)

-

Acetonitrile (ACN, LC-MS grade)

-

Methanol (MeOH, LC-MS grade)

-

Water (LC-MS grade)

-

Human serum (for calibration standards and quality controls)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

Solution Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-methylpentanoic acid and dissolve in 10 mL of 50:50 (v/v) Methanol:Water.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of 50:50 (v/v) Methanol:Water.

-

IS Spiking Solution (10 µg/mL): Dilute the IS Stock Solution 1:100 with acetonitrile.

-

Calibration Standards (0.1 to 50 µg/mL): Prepare a series of working standard solutions by serially diluting the Analyte Stock Solution with 50:50 (v/v) Methanol:Water. These will be used to spike into the matrix (e.g., charcoal-stripped serum) to create the calibration curve.

-

3-NPH Solution (50 mM): Dissolve 3-NPH·HCl in 50% methanol. Prepare fresh.[15]

-

EDC/Pyridine Solution (50 mM EDC in 9% Pyridine): Dissolve EDC·HCl in a 50% methanol solution containing 9% pyridine. Prepare fresh.[15]

Sample Preparation and Derivatization

Caption: Sample Preparation Workflow.

-

Protein Precipitation: To 50 µL of serum sample (or standard/QC), add 200 µL of cold IS Spiking Solution (10 µg/mL in acetonitrile).

-

Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a new microcentrifuge tube.

-

Derivatization: Add 25 µL of 50 mM 3-NPH solution and 25 µL of 50 mM EDC/9% pyridine solution to the supernatant.[15]

-

Incubation: Vortex briefly and incubate the mixture at 40°C for 30 minutes.[14]

-

Quenching: After incubation, quench the reaction by adding 200 µL of 0.1% formic acid in water.

-

Final Preparation: Vortex the final mixture and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC System | UPLC/UHPLC System |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | 0-1 min: 15% B; 1-5 min: 15-80% B; 5-6 min: 80-95% B; 6-7 min: 95% B; 7.1-9 min: 15% B (re-equilibration) |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 1: Recommended LC-MS/MS Parameters.

MRM Transitions

The exact m/z values should be confirmed by infusing standard solutions of the derivatized compounds.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4-Methylpentanoic acid-3NPH | 251.1 | 137.0 | 15 |

| This compound-3NPH | 263.2 | 137.0 | 15 |

Table 2: Multiple Reaction Monitoring (MRM) Transitions.

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard using the instrument's software.

-

Calibration Curve: Calculate the peak area ratio (Analyte Area / IS Area) for each calibration standard. Plot the peak area ratio against the corresponding concentration of the analyte. Perform a linear regression analysis to obtain the calibration curve equation (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

-

Quantification: For the unknown samples, calculate the peak area ratio and use the calibration curve equation to determine the concentration of 4-methylpentanoic acid.

Method Performance Characteristics

The following table summarizes typical performance data for a validated LC-MS/MS method for SCFA analysis.

| Parameter | Typical Value |

| Linearity (R²) | > 0.998[16] |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |

| Accuracy (% Recovery) | 90 - 110%[16][17] |

| Precision (%RSD) | < 15%[16] |

Table 3: Typical Method Performance Characteristics.

Metabolic Context

4-Methylpentanoic acid is a branched-chain fatty acid. Such fatty acids are involved in lipid metabolism and can originate from the breakdown of branched-chain amino acids or from cholesterol metabolism.[1][4] Their precise roles and pathways are areas of active research, particularly in the context of the gut microbiome's influence on host metabolism.

Caption: Simplified Metabolic Context.

Conclusion